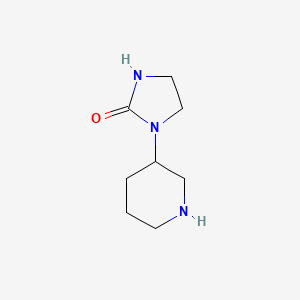

1-(Piperidin-3-yl)imidazolidin-2-one

Descripción general

Descripción

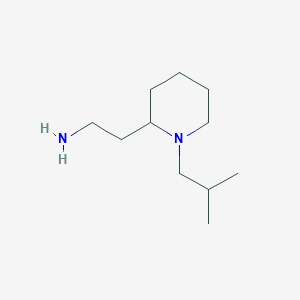

“1-(Piperidin-3-yl)imidazolidin-2-one” is an organic compound . It has a molecular weight of 169.23 . The IUPAC name for this compound is 1-piperidin-3-ylimidazolidin-2-one . The compound appears as a powder at room temperature .

Molecular Structure Analysis

The molecular structure of “1-(Piperidin-3-yl)imidazolidin-2-one” can be represented by the InChI code:InChI=1S/C8H15N3O/c12-8-10-4-5-11(8)7-2-1-3-9-6-7/h7,9H,1-6H2,(H,10,12) . The corresponding SMILES representation is C1CC(CNC1)N2CCNC2=O . Chemical Reactions Analysis

While specific chemical reactions involving “1-(Piperidin-3-yl)imidazolidin-2-one” are not available, research has been conducted on the modulation of the aliphatic chain linking the 2-chlorobenzene moiety to the piperidine ring . This includes the modulation of the amide substituent and of the benzoimidazol-2-one linker .Physical And Chemical Properties Analysis

“1-(Piperidin-3-yl)imidazolidin-2-one” is a solid at room temperature . It has a molecular weight of 169.23 .Aplicaciones Científicas De Investigación

Piperidine Derivatives

- Scientific Field : Organic Chemistry and Pharmacology .

- Application Summary : Piperidines are significant synthetic fragments for designing drugs and play a crucial role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .

- Methods of Application : The review summarizes scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .

- Results or Outcomes : More than 7000 piperidine-related papers were published during the last five years according to Sci-Finder .

Imidazolidin-2-ones

- Scientific Field : Organic Chemistry and Pharmacology .

- Application Summary : 2-Imidazolidinone and its analogues are omnipresent structural motifs of pharmaceuticals, natural products, chiral auxiliaries, and intermediates in organic syntheses .

- Methods of Application : This review gives a summary of the catalytic strategies to access imidazolidin-2-ones and benzimidazolidin-2-ones that have appeared in the literature from 2010 to 2018 .

- Results or Outcomes : Substantial advances have been accomplished in the aim of producing more sustainable and environmental-friendly protocols for the preparation of this essential class of molecules .

Piperidine Derivatives

- Scientific Field : Medicinal Chemistry .

- Application Summary : Piperidine derivatives are used in the synthesis of a biologically active substance—11β-hydroxysteroid dehydrogenase type 1 inhibitor (11β-HSD1) . 11β-HSD1 is used for treating diseases associated with cortisol abnormalities .

- Methods of Application : The authors performed the large-scale enantioselective reduction of 2,3-disubstituted indenopyridine as part of the synthesis .

- Results or Outcomes : HS203873 was able to bind to NLRP3 and its ability to inhibit NLRP3 activation and IL‐1β release in differentiated THP‐1 cells was confirmed .

Imidazolidin-2-ones

- Scientific Field : Organic Chemistry and Pharmacology .

- Application Summary : Imidazolidin-2-ones and their analogues are widely found in pharmaceuticals, natural alkaloids, and other biologically active compounds . Substituted imidazolidin-2-ones are also important synthetic intermediates that can be transformed into a broad variety of complex structures , and represent a useful class of chiral auxiliaries for asymmetric transformations .

- Methods of Application : This review gives a summary of the catalytic strategies to access imidazolidin-2-ones and benzimidazolidin-2-ones that have appeared in the literature from 2010 to 2018 . The review is organized in four main chapters that identify the most common approaches to imidazolidin-2-one derivatives: (1) the direct incorporation of the carbonyl group into 1,2-diamines, (2) the diamination of olefins, (3) the intramolecular hydroamination of linear urea derivatives and (4) aziridine ring expansion .

- Results or Outcomes : Over the past decades, various synthetic routes to access five-membered cyclic ureas have been explored, and substantial advances have been accomplished in the aim of producing more sustainable and environmental-friendly protocols for the preparation of this essential class of molecules .

Piperidine Derivatives

- Scientific Field : Medicinal Chemistry .

- Application Summary : Piperidine derivatives are used in the synthesis of a biologically active substance—11β-hydroxysteroid dehydrogenase type 1 inhibitor (11β-HSD1) . 11β-HSD1 is used for treating diseases associated with cortisol abnormalities .

- Methods of Application : The authors performed the large-scale enantioselective reduction of 2,3-disubstituted indenopyridine as part of the synthesis .

- Results or Outcomes : HS203873 was able to bind to NLRP3 and its ability to inhibit NLRP3 activation and IL‐1β release in differentiated THP‐1 cells was confirmed .

Imidazolidin-2-ones

- Scientific Field : Organic Chemistry and Pharmacology .

- Application Summary : Imidazolidin-2-ones and their analogues are widely found in pharmaceuticals, natural alkaloids, and other biologically active compounds . Substituted imidazolidin-2-ones are also important synthetic intermediates that can be transformed into a broad variety of complex structures , and represent a useful class of chiral auxiliaries for asymmetric transformations .

- Methods of Application : This review gives a summary of the catalytic strategies to access imidazolidin-2-ones and benzimidazolidin-2-ones that have appeared in the literature from 2010 to 2018 . The review is organized in four main chapters that identify the most common approaches to imidazolidin-2-one derivatives: (1) the direct incorporation of the carbonyl group into 1,2-diamines, (2) the diamination of olefins, (3) the intramolecular hydroamination of linear urea derivatives and (4) aziridine ring expansion .

- Results or Outcomes : Over the past decades, various synthetic routes to access five-membered cyclic ureas have been explored, and substantial advances have been accomplished in the aim of producing more sustainable and environmental-friendly protocols for the preparation of this essential class of molecules .

Safety And Hazards

Direcciones Futuras

There is ongoing research into the modulation of the aliphatic chain linking the 2-chlorobenzene moiety to the piperidine ring . This includes the modulation of the amide substituent and of the benzoimidazol-2-one linker . These studies could provide insights into the future directions of research involving “1-(Piperidin-3-yl)imidazolidin-2-one”.

Propiedades

IUPAC Name |

1-piperidin-3-ylimidazolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15N3O/c12-8-10-4-5-11(8)7-2-1-3-9-6-7/h7,9H,1-6H2,(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTIBMAPIRONOEL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)N2CCNC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Piperidin-3-yl)imidazolidin-2-one | |

CAS RN |

1209874-15-6 | |

| Record name | 1-(piperidin-3-yl)imidazolidin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[2-(2-Thienyl)ethyl]piperidine](/img/structure/B1521127.png)